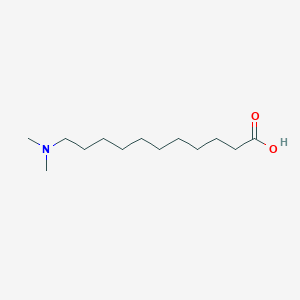

Undecanoic acid, 11-(dimethylamino)-

Description

BenchChem offers high-quality Undecanoic acid, 11-(dimethylamino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Undecanoic acid, 11-(dimethylamino)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

2091-23-8 |

|---|---|

Molecular Formula |

C13H27NO2 |

Molecular Weight |

229.36 g/mol |

IUPAC Name |

11-(dimethylamino)undecanoic acid |

InChI |

InChI=1S/C13H27NO2/c1-14(2)12-10-8-6-4-3-5-7-9-11-13(15)16/h3-12H2,1-2H3,(H,15,16) |

InChI Key |

QYJPYHNJKXLXHF-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

"Undecanoic acid, 11-(dimethylamino)-" chemical properties

Part 1: Executive Summary

11-(Dimethylamino)undecanoic acid (CAS: 2091-23-8) represents a critical class of amphiphilic zwitterions used in surface chemistry, nanotechnology, and lipid-based drug delivery systems. Structurally, it consists of an 11-carbon hydrophobic spacer terminating in a polar carboxylic acid headgroup and a tertiary dimethylamine tail.

This unique architecture allows it to function as a pH-responsive molecular switch . In materials science, it is the gold standard for creating "smart" self-assembled monolayers (SAMs) on metal oxides that reversibly transition between cationic, zwitterionic, and anionic states. In the pharmaceutical sector, it serves as a foundational building block for ionizable lipids used in Lipid Nanoparticles (LNPs) for RNA delivery, offering a tunable pKa profile essential for endosomal escape.

Part 2: Physicochemical Profile

The molecule's utility is defined by its acid-base dissociation constants. Unlike simple fatty acids, the presence of the tertiary amine creates a wide zwitterionic window.

Key Properties Table

| Property | Value / Characteristic |

| IUPAC Name | 11-(Dimethylamino)undecanoic acid |

| CAS Number | 2091-23-8 |

| Molecular Formula | C₁₃H₂₇NO₂ |

| Molecular Weight | 229.36 g/mol |

| Physical State | White to off-white crystalline solid |

| pKa (Carboxyl) | ~4.8 (Typical for alkyl-COOH) |

| pKa (Amine) | ~9.8 (Typical for tertiary alkylamines) |

| Isoelectric Point (pI) | ~7.3 (Calculated) |

| Solubility | Soluble in lower alcohols (MeOH, EtOH), Chloroform.[1] Water solubility is pH-dependent (high at pH <4 and >10). |

Mechanistic Behavior: The Zwitterionic Switch

The molecule exists in three distinct ionization states depending on the environmental pH. This behavior is the basis for its use in "smart surfaces" that can switch wettability or protein adsorption properties on demand.

-

pH < 4 (Cationic): The amine is protonated (

) and the carboxylic acid is protonated ( -

pH 5–9 (Zwitterionic): The amine remains protonated (

), but the carboxylic acid deprotonates ( -

pH > 10 (Anionic): The amine deprotonates (

), while the carboxylate remains (

Figure 1: pH-dependent speciation of 11-(dimethylamino)undecanoic acid showing the reversible transition between charge states.

Part 3: Synthesis & Purification Protocol

Objective: Synthesize 11-(dimethylamino)undecanoic acid from 11-aminoundecanoic acid via the Eschweiler-Clarke methylation . This method is preferred over direct alkylation with methyl iodide to prevent quaternization (formation of the permanent ammonium salt).

Reagents

-

Precursor: 11-Aminoundecanoic acid (CAS 2432-99-7).

-

Methylating Agents: Formaldehyde (37% aq. solution), Formic acid (98%).

-

Solvent: Water or Methanol.

Step-by-Step Methodology

-

Reaction Setup:

-

In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 10.0 g (50 mmol) of 11-aminoundecanoic acid in 25 mL of formic acid (excess).

-

Note: The formic acid acts as both the reducing agent and solvent.

-

-

Addition:

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add 15 mL of formaldehyde solution (excess) dropwise over 20 minutes.

-

Safety: Perform in a fume hood; formaldehyde is carcinogenic and volatile.

-

-

Reflux:

-

Heat the mixture to gentle reflux (approx. 100°C) for 12–18 hours. Evolution of

gas indicates the reaction is proceeding.

-

-

Workup:

-

Remove excess formic acid and formaldehyde under reduced pressure (rotary evaporator).

-

The residue is a viscous oil or semi-solid (often the formate salt).

-

-

Free Base Isolation:

-

Dissolve the residue in minimal water (~20 mL).

-

Adjust pH to the isoelectric point (~7.0–7.5) using 1M NaOH. The zwitterionic product will precipitate out of solution due to low solubility at the pI.

-

-

Purification:

-

Filter the white precipitate.

-

Recrystallization: Dissolve in hot ethanol/acetone (1:1) and cool to 4°C.

-

Vacuum dry at 40°C overnight.

-

Figure 2: Eschweiler-Clarke methylation workflow for selective synthesis of the tertiary amine.

Part 4: Applications in Advanced Materials

Self-Assembled Monolayers (SAMs)

This molecule is critical for modifying metal oxide surfaces (e.g.,

-

Mechanism: The carboxylic acid group coordinates to the metal oxide surface (bidentate or bridging mode). The dimethylamino tail faces the solvent interface.

-

Utility: By changing the pH of the external solution, the surface charge switches from positive to neutral. This is used to reversibly adsorb/release anionic proteins or nanoparticles.

Lipid Nanoparticle (LNP) Precursor

In drug delivery, the "11-carbon spacer + dimethylamine" motif is a structural archetype for ionizable lipids.

-

Derivatization: The carboxylic acid can be esterified with long-chain alcohols (e.g., octyldodecanol) to create lipids that mimic the function of MC3 or ALC-0315.

-

Function: The dimethylamine headgroup provides the necessary

(~6.5 in a lipid environment) to become protonated inside the acidic endosome, facilitating membrane fusion and RNA release.

Part 5: Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

| Technique | Expected Signal | Interpretation |

| ¹H NMR (CDCl₃/CD₃OD) | δ 2.2–2.3 ppm (s, 6H) | Singlet corresponds to the two |

| δ 2.25 ppm (t, 2H) | Triplet for | |

| δ 2.18 ppm (t, 2H) | Triplet for | |

| FT-IR | ~1700–1720 cm⁻¹ | |

| ~2700–2800 cm⁻¹ | ||

| Mass Spectrometry | m/z 230.2 [M+H]⁺ | Protonated molecular ion. |

Part 6: References

-

Clarke, H. T., & Gillespie, H. B. (1932). Methylation of Amines by Formaldehyde and Formic Acid. Journal of the American Chemical Society, 54(5), 2083–2089. Link

-

Amani, J., et al. (2018). pH-Responsive Self-Assembled Monolayers on Titanium Oxide Surfaces. Langmuir, 34(45), 13567-13575. Link

-

Love, J. C., et al. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. Link

-

Jayaraman, M., et al. (2012). Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo. Angewandte Chemie International Edition, 51(34), 8529–8533. Link

Sources

Technical Whitepaper: 11-(Dansylamino)undecanoic Acid (DAUDA)

Topic: 11-(Dansylamino)undecanoic acid structure and formula Content Type: Technical Whitepaper Audience: Researchers, scientists, and drug development professionals[1]

Advanced Solvatochromic Probes in Lipid-Protein Interaction Profiling [1]

Executive Summary

11-(Dansylamino)undecanoic acid (DAUDA) is a specialized fluorescent fatty acid analogue that serves as a critical tool in structural biology and drug discovery.[1][2][3] Unlike generic lipophilic dyes, DAUDA combines a biomimetic fatty acid backbone with a solvatochromic dansyl fluorophore.[4] This unique architecture allows it to function as a "turn-on" sensor for hydrophobic binding pockets, specifically distinguishing between non-specific hydrophobic partitioning and specific ligand-protein interactions.[1] This guide details the structural basis of DAUDA’s photophysics, its application in Fatty Acid Binding Protein (FABP) displacement assays, and rigorous protocols for its use in high-throughput screening.

Chemical Identity and Structural Logic

Structural Composition

DAUDA is a chimera of a polarity-sensitive fluorophore and a biological lipid mimic.[1][4]

-

Backbone: An 11-carbon aliphatic chain (undecanoic acid), which mimics the steric profile of medium-to-long chain fatty acids like lauric or myristic acid.[1]

-

Fluorophore: A dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group attached to the terminal omega-amino position.[1]

-

Linkage: A sulfonamide bond connects the fluorophore to the alkyl chain, providing chemical stability against hydrolysis in standard assay buffers.

Physicochemical Specifications

| Property | Specification |

| IUPAC Name | 11-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]undecanoic acid |

| Common Name | DAUDA |

| CAS Number | 73025-02-2 |

| Molecular Formula | C₂₃H₃₄N₂O₄S |

| Molecular Weight | 434.59 g/mol |

| Solubility | Soluble in DMSO, Methanol, DMF (>10 mM); Sparingly soluble in water |

| pKa (Carboxyl) | ~4.8 (Typical for fatty acids) |

Photophysics: The Mechanism of Solvatochromism

The utility of DAUDA relies on Intramolecular Charge Transfer (ICT) . The dansyl group contains an electron-donating dimethylamino group and an electron-withdrawing sulfonyl group.[1] Upon excitation, electron density shifts, creating a large dipole moment.

-

Aqueous State (Quenched/Red-Shifted): In polar solvents (water/buffer), the solvent dipoles reorient around the excited state, lowering its energy. This results in non-radiative decay (low quantum yield) and a red-shifted emission (~540–560 nm).[1]

-

Bound State (Enhanced/Blue-Shifted): When DAUDA enters a hydrophobic protein pocket (e.g., FABP or Albumin), water is excluded.[1] The lack of solvent relaxation destabilizes the excited state relative to the ground state less than in water, leading to a Blue Shift (to ~480–500 nm) and a massive increase in Quantum Yield (Fluorescence Enhancement).

Table 1: Spectral Response to Environment

| Environment | Excitation | Emission | Relative Intensity |

| PBS Buffer (Polar) | 345 nm | 545 nm | Low (< 5%) |

| Methanol (Protophobic) | 335 nm | 516 nm | Medium |

| Bound to HSA (Hydrophobic) | 350 nm | 480 nm | High (> 80%) |

| Bound to FABP (Hydrophobic) | 350 nm | 500 nm | High (> 80%) |

Expert Insight: The distinct emission shift allows researchers to distinguish between DAUDA bound to specific sites (like the bilirubin site on albumin) versus non-specific aggregation.

Applications in Drug Discovery[2][4][7]

Fatty Acid Binding Protein (FABP) Displacement Assays

DAUDA is the gold standard for identifying ligands for FABPs (e.g., FABP4, FABP5), which are targets for metabolic diseases and inflammation.

-

Mechanism: DAUDA binds the internal cavity of the FABP, resulting in high fluorescence. A non-fluorescent drug candidate competes for this site.[2][5][6] If the drug binds, DAUDA is displaced into the aqueous buffer, causing a rapid drop in fluorescence.[5]

-

Advantage: This is a "mix-and-read" homogeneous assay, requiring no wash steps.[1]

Albumin Binding Site Characterization

Unlike natural fatty acids which bind primarily to the high-affinity "FA" sites on Human Serum Albumin (HSA), DAUDA preferentially binds to the bilirubin binding sites and secondary fatty acid sites (FA6/FA7). This makes DAUDA an excellent probe for studying drug displacement at these specific allosteric loci, avoiding interference from the primary lipid transport sites.

Experimental Workflows

Visualization: FABP Displacement Assay Logic

The following diagram illustrates the competitive binding mechanism used to determine the

Figure 1: Logical flow of the DAUDA displacement assay. The transition from the protein-bound state (Green) to the free aqueous state (Gray) upon ligand binding results in a measurable loss of signal.

Detailed Experimental Protocols

Protocol 1: Stock Preparation and Quality Control

Objective: Prepare stable DAUDA stocks free of aggregates.

-

Solubilization: Dissolve 1 mg of DAUDA powder in 230 µL of anhydrous DMSO to yield a ~10 mM Master Stock.

-

Critical Step: Vortex vigorously. DAUDA is hydrophobic; ensure no particulate matter remains.

-

-

Concentration Verification: Dilute 1:1000 in Methanol. Measure absorbance at 335 nm.

-

Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 6 months.

Protocol 2: High-Throughput FABP Displacement Assay

Objective: Determine

Materials:

-

Assay Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4 (Avoid BSA or detergents like Triton X-100 as they bind DAUDA).

-

Protein: Recombinant FABP (Final conc: 1 µM).[1]

-

Plate: 384-well Black/Black microplate.[1]

Methodology:

-

Pre-Incubation: Prepare a solution of 2 µM FABP and 2 µM DAUDA in Assay Buffer. Incubate for 15 minutes at Room Temperature (RT) in the dark.

-

Why? This establishes the baseline "High Fluorescence" signal (

).[1]

-

-

Compound Addition:

-

Add 10 µL of the FABP-DAUDA mixture to plate wells.

-

Add 10 µL of Test Compound (diluted in buffer + 1% DMSO) at varying concentrations (e.g., 10 µM down to 1 nM).

-

-

Equilibration: Shake plate for 30 seconds at 1000 rpm. Incubate for 30 minutes at RT in the dark.

-

Readout: Measure Fluorescence on a plate reader.

-

Data Analysis:

References

-

PubChem. (2025).[1][2] 11-(Dansylamino)undecanoic acid | C23H34N2O4S.[1][7][8][9] National Library of Medicine. [Link][1]

-

Wilton, D. C. (1990).[1] The fatty acid analogue 11-(dansylamino)undecanoic acid is a fluorescent probe for the bilirubin-binding sites of albumin and not for the high-affinity fatty acid-binding sites.[1][10][11] Biochemical Journal, 270(1), 163–166.[11] [Link]

-

Wang, L., et al. (2011). A fluorescent fatty acid probe, DAUDA, selectively displaces two myristates bound in human serum albumin. Protein Science, 20(12), 2095–2101.[12] [Link]

Sources

- 1. 11-(Dansylamino)undecanoic acid | C23H34N2O4S | CID 122016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A fluorescent fatty acid probe, DAUDA, selectively displaces two myristates bound in human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. caymanchem.com [caymanchem.com]

- 9. 11-(Dansylamino)undecanoic acid [drugs.ncats.io]

- 10. The fatty acid analogue 11-(dansylamino)undecanoic acid is a fluorescent probe for the bilirubin-binding sites of albumin and not for the high-affinity fatty acid-binding sites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The fatty acid analogue 11-(dansylamino)undecanoic acid is a fluorescent probe for the bilirubin-binding sites of albumin and not for the high-affinity fatty acid-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A fluorescent fatty acid probe, DAUDA, selectively displaces two myristates bound in human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the DAUDA Fluorescent Probe: Mechanism of Action and Applications

Abstract

11-(Dansylamino)undecanoic acid (DAUDA) is a powerful, environmentally sensitive fluorescent probe integral to the study of hydrophobic environments in biological systems. This guide provides a comprehensive exploration of DAUDA's core mechanism of action, its photophysical properties, and its practical applications in research and drug development. We will delve into the principles of solvatochromism and the Twisted Intramolecular Charge Transfer (TICT) phenomenon that govern its fluorescence, offering detailed protocols for its use in characterizing protein-ligand interactions and visualizing cellular lipid stores. This document is intended for researchers, scientists, and drug development professionals seeking to leverage DAUDA's unique properties for in-depth biochemical and cellular analysis.

Introduction: The Need for Environmentally Sensitive Probes

In the intricate landscape of cellular biology and pharmacology, understanding molecular interactions within their native context is paramount. Fluorescent probes have emerged as indispensable tools, allowing for the real-time visualization and quantification of biological processes.[1] Among these, environmentally sensitive probes, whose fluorescent properties are intrinsically linked to their immediate microenvironment, offer a nuanced view of molecular dynamics.[2]

DAUDA, a fluorescent fatty acid analogue, is a prime example of such a probe.[2][3] It consists of a dansyl fluorophore covalently linked to an eleven-carbon aliphatic chain.[2] This unique structure allows it to partition into and report on the nature of hydrophobic domains, such as the binding pockets of proteins or the core of lipid droplets.[2][4] The core strength of DAUDA lies in its dramatic and predictable change in fluorescence in response to environmental polarity, a phenomenon known as solvatochromism.[2][5]

Core Mechanism of Action: Solvatochromism and the TICT State

The functionality of DAUDA is governed by the photophysical properties of its dansyl group. This fluorophore is highly sensitive to the polarity of its surroundings, exhibiting weak fluorescence in polar, aqueous environments and a significant increase in fluorescence quantum yield in nonpolar, hydrophobic environments.[2] This change is also accompanied by a notable blue shift (hypsochromic shift) in its emission maximum.[2]

This behavior can be explained by the principle of Twisted Intramolecular Charge Transfer (TICT) .[6][7][8]

-

In a Polar Environment (e.g., Aqueous Buffer): When DAUDA is free in a polar solvent, upon excitation by light, the dansyl group can form a non-emissive (or weakly emissive) TICT state.[6][8] In this state, the dimethylamino group of the dansyl moiety twists relative to the naphthalene ring system. This twisting motion facilitates a non-radiative decay pathway, effectively quenching the fluorescence.[6] The result is low fluorescence intensity and an emission maximum at a longer wavelength (e.g., ~540-550 nm).[2]

-

In a Nonpolar Environment (e.g., Protein Binding Pocket or Lipid Droplet): When DAUDA partitions into a hydrophobic environment, the movement of the dansyl group is sterically hindered. This restriction prevents the formation of the twisted, non-emissive TICT state.[6] Consequently, the excited state is forced to relax via radiative decay, leading to a substantial increase in fluorescence quantum yield.[2] The nonpolar environment also stabilizes the locally excited state over the charge-separated state, resulting in a blue shift of the emission maximum to shorter wavelengths (e.g., ~480-510 nm).[2]

This environment-dependent fluorescence is the cornerstone of DAUDA's utility as a probe.

Caption: Mechanism of DAUDA's Environment-Sensitive Fluorescence.

Chemical and Photophysical Properties

A clear understanding of DAUDA's properties is essential for designing robust experiments.

| Property | Value | Source(s) |

| Chemical Name | 11-(Dansylamino)undecanoic acid | [2] |

| Molecular Formula | C23H34N2O4S | [9] |

| Excitation Wavelength (λex) | ~345 nm | [9][10] |

| Emission in Polar Buffer (λem) | ~540-550 nm | [2] |

| Emission in Nonpolar Env. (λem) | ~480-510 nm | [2] |

| Common Stock Solvent | DMSO or Ethanol | [9] |

Experimental Protocols and Applications

DAUDA is a versatile tool primarily used in vitro for studying protein-ligand interactions, though its principles can be extended to cellular systems.

Characterizing Hydrophobic Binding Sites in Proteins

DAUDA is exceptionally well-suited for identifying and characterizing hydrophobic binding sites within proteins, such as serum albumins and fatty acid-binding proteins (FABPs).[2][4][10][11]

Protocol 1: Direct Binding Assay to Determine Binding Affinity (Kd)

This protocol outlines the steps to determine the dissociation constant (Kd) of DAUDA for a target protein.

Materials:

-

DAUDA stock solution (e.g., 1 mM in DMSO)[9]

-

Purified target protein of known concentration

-

Experimental buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Fluorometer with excitation and emission monochromators

-

Quartz cuvette

Procedure:

-

Instrument Setup: Set the fluorometer's excitation wavelength to 345 nm and scan the emission from 400 nm to 600 nm.[2]

-

Initial Measurement: In a cuvette, add a fixed concentration of DAUDA (e.g., 1 µM) to the experimental buffer. Record the baseline fluorescence spectrum.

-

Titration: Sequentially add increasing concentrations of the purified target protein to the cuvette.

-

Equilibration: After each addition of protein, allow the system to equilibrate for a few minutes before recording the fluorescence spectrum.

-

Data Analysis:

-

Plot the change in fluorescence intensity at the emission maximum (e.g., 485 nm) against the protein concentration.

-

Fit the resulting binding curve to a suitable binding model (e.g., one-site binding) to calculate the Kd.

-

Protocol 2: Competitive Displacement Assay for Non-Fluorescent Ligands

This assay allows for the determination of the binding affinity of a non-fluorescent competitor ligand for the target protein.[2]

Materials:

-

All materials from Protocol 1

-

Non-fluorescent competitor ligand of interest

Procedure:

-

Complex Formation: Prepare a solution containing a fixed concentration of the target protein and DAUDA (e.g., 1 µM of each) in the experimental buffer. Allow the complex to form, which will result in a high fluorescence signal.

-

Competitor Titration: Titrate increasing concentrations of the competitor ligand into the protein-DAUDA solution.

-

Fluorescence Measurement: After each addition of the competitor, allow for equilibration and then measure the fluorescence intensity. The competitor will displace DAUDA from the binding site, causing a decrease in fluorescence.[2]

-

Data Analysis:

-

Plot the fluorescence intensity as a function of the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that displaces 50% of the bound DAUDA).[2]

-

Calculate the inhibition constant (Ki) for the competitor ligand using the Cheng-Prusoff equation.[2]

-

Caption: Workflow for a competitive binding assay using DAUDA.

Application in Cellular Imaging: A Note of Caution

While DAUDA is a powerful tool for in vitro biochemical assays, its use for cellular imaging via fluorescence microscopy is less common, and well-established protocols are not widely available.[4] Probes specifically designed for lipid droplet imaging, such as BODIPY 493/503 or Nile Red, are generally preferred for their specificity and robust performance in cellular environments.[4][12]

However, the principles of DAUDA's mechanism suggest its potential for visualizing lipid-rich structures like lipid droplets, which are dynamic organelles crucial for energy metabolism and signaling.[13] The nonpolar core of a lipid droplet would provide the necessary hydrophobic environment to cause a significant increase and blue-shift in DAUDA's fluorescence. Researchers interested in exploring this application should be aware of potential challenges, including probe delivery, specificity, and potential cytotoxicity, and would need to perform extensive validation.

Trustworthiness and Self-Validation

The reliability of experiments using DAUDA hinges on proper controls and validation.

-

Positive Control: Use a protein with a known high affinity for DAUDA, such as bovine or human serum albumin (BSA or HSA), to confirm the probe's responsiveness.[14]

-

Negative Control: Ensure that the experimental buffer and any solvents (like DMSO) at their final concentrations do not significantly affect the fluorescence of DAUDA or the structure of the target protein.[2]

-

Specificity: In competitive assays, use a known non-binding molecule as a negative control to ensure that the observed decrease in fluorescence is due to specific displacement from the binding site.

-

Data Integrity: Always subtract the background fluorescence of the buffer and any intrinsic protein fluorescence to ensure the measured signal is solely from DAUDA.

Conclusion

DAUDA is a highly effective and versatile fluorescent probe for the investigation of hydrophobic molecular environments. Its mechanism, rooted in the principles of solvatochromism and the restriction of TICT state formation, provides a robust method for quantifying protein-ligand interactions. While its primary application remains in in vitro biochemical and biophysical assays, the foundational principles of its action offer insights into the broader field of fluorescent probe design. By following the detailed protocols and validation steps outlined in this guide, researchers can confidently employ DAUDA to gain valuable insights into molecular recognition and to accelerate the discovery of novel therapeutics.

References

-

An efficient lipid droplet-targeted fluorescent probe for detection of intracellular viscosity. (2024-04-15). [Link]

-

A fluorescent fatty acid probe, DAUDA, selectively displaces two myristates bound in human serum albumin - PMC. [Link]

-

ResearchGate. Fluorescence properties of DAUDA and dehydroergosterol (A) Effect of... [Link]

-

A lipid droplet-targeted fluorescent probe for fluorescence imaging of cell and zebrafish viscosity - New Journal of Chemistry (RSC Publishing). [Link]

-

PubMed. A fluorescent fatty acid probe, DAUDA, selectively displaces two myristates bound in human serum albumin. (2011-12-15). [Link]

-

Polarity and Viscosity‐Sensitive Fluorescent Probe for Lipid Droplet Imaging | Request PDF. [Link]

-

PubMed. The fatty acid analogue 11-(dansylamino)undecanoic acid is a fluorescent probe for the bilirubin-binding sites of albumin and not for the high-affinity fatty acid-binding sites. (1990-08-15). [Link]

-

SciSpace. Synthesis of fluorescent D-amino acids and their use for probing peptidoglycan synthesis and bacterial growth in situ. [Link]

-

MDPI. Polarity-Dependent Twisted Intramolecular Charge Transfer in Diethylamino Coumarin Revealed by Ultrafast Spectroscopy. (2022-10-11). [Link]

-

PubMed. Photophysical properties of fluorescent DNA-dyes bound to single- and double-stranded DNA in aqueous buffered solution. [Link]

-

Solvatochromic fluorescent probes for recognition of human serum albumin in aqueous solution: Insights into structure-property relationship - PMC. [Link]

-

SciSpace. Two-photon fluorescent probes for detecting the viscosity of lipid droplets and its application in living cells. (2021-02-22). [Link]

-

PubMed. A novel fluorescent probe for visualizing viscosity changes in lipid droplets during chemotherapy-induced ferroptosis. (2024-04-22). [Link]

-

PubMed. Recent advances in fluorogenic probes based on twisted intramolecular charge transfer (TICT) for live-cell imaging. (2025-08-08). [Link]

-

Twisted-intramolecular-charge-transfer based fluorogenic nano-probes for ultrafast cyanide sensing in water and micellar medium - Journal of Materials Chemistry C (RSC Publishing). [Link]

-

PubMed. A general fluorescence off/on strategy for fluorogenic probes: Steric repulsion-induced twisted intramolecular charge transfer (sr-TICT). (2024-02-16). [Link]

-

Photonics Media. twisted intramolecular charge transfer | Photonics Dictionary. [Link]

-

Tokyo Institute of Technology. Innovative Solvatochromic Probe Allows for Real-Time Lipid Membrane Imaging. (2024-03-13). [Link]

-

ResearchGate. Photophysical Properties of Fluorescent DNA-dyes Bound to Single- and Double-stranded DNA in Aqueous Buffered Solution¶ | Request PDF. [Link]

-

Bentham Open Archives. Application of Probes in Live Cell Imaging. (2010-05-04). [Link]

Sources

- 1. benthamopen.com [benthamopen.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Innovative Solvatochromic Probe Allows for Real-Time Lipid Membrane Imaging | Lab Manager [labmanager.com]

- 6. Polarity-Dependent Twisted Intramolecular Charge Transfer in Diethylamino Coumarin Revealed by Ultrafast Spectroscopy [mdpi.com]

- 7. Recent advances in fluorogenic probes based on twisted intramolecular charge transfer (TICT) for live-cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. photonics.com [photonics.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. A fluorescent fatty acid probe, DAUDA, selectively displaces two myristates bound in human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A fluorescent fatty acid probe, DAUDA, selectively displaces two myristates bound in human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. An efficient lipid droplet-targeted fluorescent probe for detection of intracellular viscosity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The fatty acid analogue 11-(dansylamino)undecanoic acid is a fluorescent probe for the bilirubin-binding sites of albumin and not for the high-affinity fatty acid-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of 11-(dimethylamino)undecanoic acid derivatives

An In-Depth Technical Guide to the Physicochemical Properties of 11-(Dimethylamino)undecanoic Acid Derivatives

Introduction

11-(Dimethylamino)undecanoic acid and its derivatives represent a fascinating class of molecules at the intersection of fatty acids and amino acids. Possessing a long hydrophobic alkyl chain and a pH-responsive polar headgroup, these compounds exhibit zwitterionic surfactant properties. This dual nature makes them highly valuable in pharmaceutical sciences and material science, particularly in the design of sophisticated drug delivery systems, as formulation excipients for poorly soluble active pharmaceutical ingredients (APIs), and as stabilizers for nanoparticles.

This technical guide offers a comprehensive exploration of the core physicochemical properties of 11-(dimethylamino)undecanoic acid derivatives. As a senior application scientist, the following sections will not only detail these properties but also provide the causal reasoning behind their behavior and present field-proven experimental protocols for their characterization. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively harness the potential of these versatile molecules.

Core Physicochemical Properties

The utility of 11-(dimethylamino)undecanoic acid derivatives is fundamentally governed by their molecular structure: a terminal carboxylic acid, a long eleven-carbon chain, and a tertiary dimethylamino group. This structure imparts a pH-dependent charge and amphiphilicity, which are central to their function.

Structure and pH-Dependent Ionization

11-(Dimethylamino)undecanoic acid is a zwitterionic compound, meaning it contains both acidic (carboxylic acid) and basic (tertiary amine) functional groups. The ionization state of these groups, and thus the overall charge of the molecule, is critically dependent on the pH of the surrounding medium. This behavior is quantified by the pKa values of the respective functional groups. For the parent compound, 11-aminoundecanoic acid, the pKa of the carboxylic acid group is approximately 4.55, and the pKa of the primary amine is around 11.15[1]. The introduction of two methyl groups on the nitrogen atom in 11-(dimethylamino)undecanoic acid will slightly alter these values, but the general principles of pH-dependent ionization remain the same.

The molecule can exist in three primary charge states:

-

Cationic State (Low pH): At a pH well below the pKa of the carboxylic acid (e.g., pH < 3), the carboxylic acid group is protonated (-COOH) and the tertiary amine is also protonated (-N⁺H(CH₃)₂), resulting in a net positive charge. This form is typically more water-soluble.[2]

-

Zwitterionic State (Intermediate pH): Between the pKa of the carboxylate and the pKa of the tertiary amine (e.g., pH 5-10), the carboxylic acid group is deprotonated (-COO⁻) and the tertiary amine is protonated (-N⁺H(CH₃)₂). The molecule has both a positive and a negative charge, resulting in a net neutral charge. This is the isoelectric point region, where aqueous solubility is often at its minimum.[1]

-

Anionic State (High pH): At a pH well above the pKa of the tertiary amine (e.g., pH > 12), the carboxylic acid group is deprotonated (-COO⁻) and the tertiary amine is deprotonated (-N(CH₃)₂), resulting in a net negative charge.

This pH-responsive behavior is fundamental to its application in targeted drug delivery systems, where changes in physiological pH (e.g., from the stomach to the intestine, or in a tumor microenvironment) can trigger changes in the molecule's properties.[3][4][5]

Caption: pH-dependent ionization states of 11-(dimethylamino)undecanoic acid.

Solubility

The solubility of 11-(dimethylamino)undecanoic acid derivatives is a direct consequence of their pH-dependent ionization.

-

Aqueous Solubility: Solubility in water is lowest near the isoelectric point, where the net neutral zwitterionic form predominates, and intermolecular electrostatic attractions can lead to aggregation and precipitation. As the pH moves away from the isoelectric point, into either the fully cationic (low pH) or fully anionic (high pH) state, the molecules repel each other, and their interaction with water molecules increases, leading to significantly higher aqueous solubility.[1] For the parent 11-aminoundecanoic acid, the solubility is low in water but increases to over 20 g/L at a pH below 3.[1]

-

Organic Solvent Solubility: These derivatives are generally soluble in polar organic solvents like DMSO and methanol.[6][7][8] The long alkyl chain also provides some solubility in less polar environments.

Lipophilicity (LogP / LogD)

Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME).

-

LogP (Partition Coefficient): This is the ratio of the concentration of a compound in a nonpolar solvent (like octanol) to its concentration in an aqueous solvent (water) at equilibrium. It is a constant for non-ionizable compounds.

-

LogD (Distribution Coefficient): For ionizable molecules like 11-(dimethylamino)undecanoic acid, the distribution coefficient (LogD) is more relevant as it accounts for the pH-dependent distribution of all ionic species. The LogD will be lowest at pH extremes where the charged, more hydrophilic forms dominate, and highest near the isoelectric point where the neutral zwitterionic form is most prevalent and more likely to partition into the lipid phase. The parent compound, 11-aminoundecanoic acid, has a calculated Log Kow of -0.16, indicating its general hydrophilic nature.[1]

Self-Assembly and Micellization

The amphiphilic nature of 11-(dimethylamino)undecanoic acid—a hydrophilic headgroup (the amino and carboxyl groups) and a hydrophobic tail (the undecyl chain)—drives its self-assembly in aqueous solutions.[9] Above a certain concentration, known as the Critical Micelle Concentration (CMC) , these molecules spontaneously form organized aggregates called micelles.[10]

In a micelle, the hydrophobic alkyl tails cluster together in the core to minimize their contact with water, while the hydrophilic headgroups remain on the outer surface, interacting with the surrounding aqueous environment. This process is entropically driven.

The CMC is a key characteristic of any surfactant.[10] Below the CMC, the molecules exist primarily as monomers. Above the CMC, additional molecules predominantly form new micelles.[10] The formation of micelles leads to abrupt changes in various physical properties of the solution, such as surface tension, conductivity, and light scattering, which can be used to determine the CMC.[11][12] The value of the CMC is influenced by factors such as the length of the hydrophobic chain (longer chains generally lead to lower CMCs), temperature, and the presence of electrolytes, which can shield headgroup repulsion and promote micellization at lower concentrations.[12][13]

Caption: Schematic of micelle formation by surfactant monomers above the CMC.

Experimental Protocols for Physicochemical Characterization

To ensure trustworthiness and reproducibility, the characterization of 11-(dimethylamino)undecanoic acid derivatives must be performed using validated protocols. The following section details step-by-step methodologies for determining the key physicochemical parameters.

Protocol 1: Determination of pKa by Potentiometric Titration

This method determines the pKa values by monitoring the pH of a solution as a titrant of known concentration is added.

Materials:

-

11-(dimethylamino)undecanoic acid derivative

-

0.1 M Hydrochloric Acid (HCl), standardized

-

0.1 M Sodium Hydroxide (NaOH), standardized and carbonate-free

-

High-purity water (e.g., Milli-Q)

-

Calibrated pH meter with a glass electrode

-

Stir plate and stir bar

-

Burette (10 or 25 mL, Class A)

Procedure:

-

Preparation: Accurately weigh a sample of the derivative (e.g., to yield a ~10 mM solution) and dissolve it in a known volume of high-purity water. If solubility is low, a co-solvent like methanol can be used, but the apparent pKa will be affected.

-

Acidification: Add a stoichiometric excess of 0.1 M HCl to the solution to ensure both the carboxylate and amine groups are fully protonated.

-

Titration: Place the solution on a stir plate and immerse the pH electrode. Begin titrating with 0.1 M NaOH, adding small, precise increments (e.g., 0.1 mL).

-

Data Recording: Record the pH value after each addition of NaOH, allowing the reading to stabilize. Continue the titration well past the second equivalence point.

-

Data Analysis:

-

Plot pH versus the volume of NaOH added. Two inflection points corresponding to the neutralization of the excess HCl and the carboxylic acid, and the deprotonation of the tertiary amine will be visible.

-

The pKa values correspond to the pH at the half-equivalence points. The first pKa (carboxylic acid) is the pH at the midpoint between the first and second equivalence points. The second pKa (tertiary amine) is the pH at the midpoint between the second and third equivalence points (if starting from a fully protonated state).

-

Alternatively, a first derivative plot (ΔpH/ΔV vs. V) can be used to accurately determine the equivalence points.

-

Protocol 2: Determination of Critical Micelle Concentration (CMC) by Fluorescence Probe Method

This highly sensitive method utilizes a fluorescent probe, such as pyrene, whose fluorescence spectrum is sensitive to the polarity of its microenvironment.

Materials:

-

11-(dimethylamino)undecanoic acid derivative

-

Pyrene (fluorescent probe)

-

High-purity water or desired buffer

-

Spectrofluorometer

-

Volumetric flasks and micropipettes

Procedure:

-

Stock Solutions:

-

Prepare a concentrated stock solution of the surfactant derivative in the desired aqueous medium.

-

Prepare a stock solution of pyrene in a volatile solvent like acetone or methanol at a concentration of ~10⁻³ M.

-

-

Sample Preparation:

-

Prepare a series of surfactant solutions with varying concentrations by serial dilution from the stock solution.

-

To each vial/cuvette, add a small aliquot of the pyrene stock solution such that the final concentration of pyrene is very low (~10⁻⁶ M) and the volume of the organic solvent is negligible (<0.1%).

-

Allow the solvent to evaporate completely, leaving a thin film of pyrene.

-

Add the prepared surfactant solutions to the vials and allow them to equilibrate overnight with gentle agitation to ensure the pyrene is fully solubilized.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the spectrofluorometer to ~335 nm.

-

Record the emission spectrum for each sample from ~350 nm to 450 nm. Note the intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks.

-

-

Data Analysis:

-

Calculate the intensity ratio I₁/I₃ for each surfactant concentration. In a polar environment (water), this ratio is high (~1.6-1.8). When pyrene partitions into the nonpolar micellar core, the I₁/I₃ ratio decreases significantly (~1.0-1.2).

-

Plot the I₁/I₃ ratio as a function of the logarithm of the surfactant concentration.

-

The plot will show a sigmoidal curve. The CMC is determined from the inflection point or the intersection of the two linear portions of the curve, representing the pre-micellar and post-micellar regions.

-

Caption: Workflow for CMC determination using the pyrene fluorescence probe method.

Summary of Physicochemical Data

The following table summarizes the key physicochemical properties for 11-aminoundecanoic acid, the parent compound, which serves as a crucial reference point for its N,N-dimethylated derivative. The properties of the derivative will follow similar trends, though absolute values will differ slightly.

| Property | Value (for 11-aminoundecanoic acid) | Significance & Causality |

| Molecular Formula | C₁₁H₂₃NO₂ | Defines the basic structure and molecular weight. |

| Molecular Weight | 201.31 g/mol [14] | Essential for preparing solutions of known molarity. |

| pKa (Carboxylic Acid) | ~4.55[1] | Governs the pH at which the -COOH group deprotonates to -COO⁻. |

| pKa (Amine) | ~11.15[1] | Governs the pH at which the -NH₃⁺ group deprotonates to -NH₂. |

| Isoelectric Point (pI) | ~7.85 (Calculated) | pH at which the molecule has a net zero charge; solubility is minimal. |

| Aqueous Solubility | pH-dependent; low near pI, high at pH < 3 (>20 g/L) and pH > 12.[1] | Charged forms are more hydrophilic and soluble. |

| LogP (Calculated) | -0.16[1] | Indicates overall hydrophilic character, but LogD is more descriptive. |

Conclusion

11-(Dimethylamino)undecanoic acid and its derivatives are pH-responsive zwitterionic surfactants with a rich set of physicochemical properties. Their behavior is dictated by the interplay between a long hydrophobic tail and a headgroup whose charge can be precisely controlled by adjusting the pH. This unique characteristic allows for the formation of micelles and enables applications in advanced drug delivery, where environmental pH changes can trigger drug release. A thorough understanding and accurate characterization of properties such as pKa, solubility, LogD, and CMC are paramount for any researcher or developer seeking to leverage these molecules. The experimental protocols and foundational principles detailed in this guide provide a robust framework for achieving this, paving the way for innovative applications in pharmaceuticals and beyond.

References

- Imidazolium-Based Zwitterionic Surfactants: Characterization of Normal and Reverse Micelles and Stabilization of Nanoparticles. Langmuir - ACS Publications.

- Characterization and Evaluation of Novel Zwitterionic Surfactants for Enhanced CO2 Foam for CO2 Sequestration in Saudi Arabian Reservoirs. SPE Western Regional Meeting | OnePetro.

-

pH-Responsive carriers for oral drug delivery: challenges and opportunities of current platforms. PMC. Available at: [Link]

- pH-Responsive Self-Assembling Peptide-Based Biomaterials: Designs and Applications. Unknown Source.

-

Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements. MDPI. Available at: [Link]

- Inclusion of a pH-responsive amino acid-based amphiphile in methotrexate- loaded chitosan nanoparticles as a. Unknown Source.

-

Synthesis and characterization of chitosan-based 'comb-like' zwitterionic surfactants. Surface Innovations | Emerald Publishing. Available at: [Link]

-

Synthesis and characterization of zwitterionic silicone sulfobetaine surfactants. Langmuir. Available at: [Link]

-

Synthesis of new zwitterionic surfactants and investigation of their surface active and thermodynamic properties. PMC. Available at: [Link]

- 11-Aminoundecanoic acid - Solubility of Things. Unknown Source.

-

Stimuli-Responsive Hydrogels Bearing amino acid Residues: a Poten. Longdom Publishing. Available at: [Link]

-

11-(Dansylamino)undecanoic acid | C23H34N2O4S | CID 122016. PubChem - NIH. Available at: [Link]

- Effect of amino acid addition on the micelle formation of surface active ionic liquid, 1-tetradecyl-3-methylimidazolium bromide. Unknown Source.

-

Micellization Behavior of Long-Chain Substituted Alkylguanidinium Surfactants. PMC. Available at: [Link]

-

Characterization of Micelle Formation by the Single Amino Acid-Based Surfactants Undecanoic L-Isoleucine and Undecanoic L-Norleucine in the Presence of Diamine Counterions with Varying Chain Lengths. NSF PAR. Available at: [Link]

-

11-Aminoundecanoic acid | C11H23NO2 | CID 17083. PubChem. Available at: [Link]

-

Studies on the Effect of Amino Acids/Peptide on Micellization of SDS at Different Temperatures. Request PDF - ResearchGate. Available at: [Link]

-

An Investigation of the Effect of pH on Micelle Formation by a Glutamic Acid-Based Biosurfactant. MDPI. Available at: [Link]

-

Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements. PMC. Available at: [Link]

-

Undecanoic acid, 11-(acetylamino)- | C13H25NO3 | CID 454085. PubChem. Available at: [Link]

-

Critical micelle concentration. Wikipedia. Available at: [Link]

- WO2015132519A1 - Method for preparing derivatives of 11-aminoundecanoic acid and 12-aminododecanoic acid. Google Patents.

-

11-Aminoundecanoic acid. Wikipedia. Available at: [Link]

- 11-Aminoundecanoic Acid CAS N°: 2432-99-7. Unknown Source.

-

11-[5-(Dimethylamino)-1-naphthalenesulfonylamino]undecanoic acid - DAUDA at Best Price, High Purity 98%. Unknown Source. Available at: [Link]

-

11-(Dansylamino)undecanoic acid. Inxight Drugs. Available at: [Link]

-

Synthesis of 11-aminoundecanoic acid from 11-hydroxyundecanoic acid.. ResearchGate. Available at: [Link]

-

11-AMINOUNDECANOIC ACID. precisionFDA. Available at: [Link]

-

Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent. Available at: [Link]

-

Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements. UBC Chemistry | - The University of British Columbia. Available at: [Link]

-

A Surfactant Concentration Model for the Systematic Determination of the Critical Micellar Concentration and the Transition Width. MDPI. Available at: [Link]

Sources

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. pH-Responsive carriers for oral drug delivery: challenges and opportunities of current platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pH-Responsive Self-Assembling Peptide-Based Biomaterials: Designs and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements [mdpi.com]

- 5. diposit.ub.edu [diposit.ub.edu]

- 6. 11- 5-(Dimethylamino)-1-naphthalenesulfonylamino undecanoic acid BioReagent, fluorescence, = 98.0 TLC 73025-02-2 [sigmaaldrich.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. 11-[5-(Dimethylamino)-1-naphthalenesulfonylamino]undecanoic acid - DAUDA at Best Price, High Purity 98% [nacchemical.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 11. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

- 13. mdpi.com [mdpi.com]

- 14. 11-Aminoundecanoic acid | C11H23NO2 | CID 17083 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis and Isolation of 11-(Dimethylamino)undecanoic Acid: A Comprehensive Technical Guide

Introduction & Strategic Rationale

11-(Dimethylamino)undecanoic acid is a highly versatile bifunctional molecule characterized by a long hydrophobic alkyl chain terminating in a tertiary amine at one end and a carboxylic acid at the other. In modern chemical research, it serves as a critical intermediate for synthesizing specialized esterquats, zwitterionic betaine surfactants1[1], and ionizable lipids utilized in lipid nanoparticle (LNP) drug delivery systems.

From a physicochemical standpoint, the molecule contains both a basic tertiary amine (pKa ~9.8) and an acidic carboxyl group (pKa ~4.8). Consequently, at a neutral physiological pH, it exists predominantly as a zwitterion . Understanding this thermodynamic reality is not just important for its biological application—it is the foundational principle required to successfully isolate and purify the compound during synthesis.

Mechanistic Pathways (The "Why")

There are two primary synthetic routes to access 11-(dimethylamino)undecanoic acid, each presenting distinct mechanistic advantages and challenges.

Route A: Nucleophilic Aliphatic Substitution (SN2)

This route utilizes 11-bromoundecanoic acid as the primary precursor. The terminal bromine acts as a leaving group for an SN2 attack by dimethylamine. A critical mechanistic challenge here is the prevention of over-alkylation (quaternization). To enforce chemoselectivity strictly toward the tertiary amine, a massive stoichiometric excess of dimethylamine is employed. This excess also serves as a thermodynamic sink for the generated hydrobromic acid, preventing the protonation and subsequent deactivation of the nucleophile.

Route B: Eschweiler-Clarke Reductive Amination

A more elegant and highly chemoselective approach leverages 11-aminoundecanoic acid, a widely available, biobased precursor traditionally used in Nylon-11 synthesis 2[2]. The Eschweiler-Clarke methylation reacts the primary amine with formaldehyde and formic acid. The amine condenses with formaldehyde to form an iminium ion, which is subsequently reduced by a hydride transfer from formic acid, releasing CO2. Because formaldehyde cannot form an iminium ion with a tertiary amine, the reaction strictly halts at the N,N-dimethyl stage, completely eliminating the risk of quaternary ammonium salt formation 3[3].

Figure 1: Convergent synthetic pathways for 11-(dimethylamino)undecanoic acid.

Experimental Methodologies (The "How")

The self-validating aspect of both protocols lies in the final purification step. Because the isoelectric point (pI) of the product is approximately 7.3, adjusting the aqueous phase to this exact pH ensures the zwitterion has a net-zero charge. This drastically minimizes its aqueous solubility, forcing it to precipitate out of solution without the need for complex chromatography.

Protocol A: SN2 Amination of 11-Bromoundecanoic Acid

-

Initiation : Dissolve 10.0 g (37.7 mmol) of 11-bromoundecanoic acid in 50 mL of absolute ethanol in a 250 mL round-bottom flask.

-

Nucleophilic Addition : Slowly add 40 mL of a 40% aqueous dimethylamine solution (~315 mmol, ~8.3 eq). Causality: The massive excess prevents the formation of quaternary ammonium species and neutralizes the HBr byproduct.

-

Thermal Activation : Equip the flask with a reflux condenser and heat the mixture to 70°C for 12 hours.

-

In-Process Validation : Monitor the reaction via TLC (Dichloromethane:Methanol 9:1). The disappearance of the less polar 11-bromoundecanoic acid spot validates reaction completion.

-

Solvent Removal : Concentrate the mixture under reduced pressure to remove ethanol and the highly volatile excess dimethylamine.

-

Isoelectric Precipitation : Dissolve the crude residue in minimal distilled water. Carefully adjust the pH to exactly 7.3 using 1M HCl. Causality: At pH 7.3, the molecule exists as a neutral zwitterion, crashing out of the aqueous phase.

-

Isolation : Filter the resulting white precipitate, wash with cold acetone to remove organic impurities, and dry under high vacuum.

Protocol B: Eschweiler-Clarke Methylation of 11-Aminoundecanoic Acid

-

Initiation : In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 10.0 g (49.7 mmol) of 11-aminoundecanoic acid in 25 mL of 88% formic acid.

-

Condensation : Slowly add 12 mL of 37% aqueous formaldehyde. Causality: Slow addition controls the exothermic formation of the iminium intermediate.

-

Reduction : Heat the reaction mixture to reflux (approx. 100-105°C) for 8-10 hours. The continuous evolution of CO2 gas will be observed, self-validating the active hydride transfer mechanism3[3].

-

Quenching & Concentration : Once CO2 evolution ceases, cool the mixture to room temperature. Add 20 mL of concentrated HCl to convert the product to its hydrochloride salt, then evaporate to dryness under reduced pressure to remove excess formaldehyde and formic acid.

-

Isoelectric Precipitation : Dissolve the crude hydrochloride salt in water. Add 2M NaOH dropwise until the pH reaches exactly 7.3 to precipitate the free zwitterion.

-

Isolation : Filter, wash with ice-cold water, and dry under high vacuum.

Quantitative Data & Analytical Validation

Comparative Route Analysis

| Parameter | Route A: SN2 Amination | Route B: Eschweiler-Clarke |

| Primary Precursor | 11-Bromoundecanoic acid | 11-Aminoundecanoic acid |

| Core Reagents | Aqueous Dimethylamine (40%) | Formaldehyde (37%), Formic Acid (88%) |

| Chemoselectivity | Moderate (Risk of quaternization) | High (Strictly stops at tertiary amine) |

| Typical Yield | 70 - 80% | 85 - 95% |

| Atom Economy | Lower (Requires massive amine excess) | Higher (CO2 and H2O byproducts) |

| Purification Method | Isoelectric precipitation (pH 7.3) | Isoelectric precipitation (pH 7.3) |

Analytical Validation (1H NMR)

To ensure absolute trustworthiness of the synthesized batch, the final product must be validated via 1H NMR (typically in CDCl3 with a drop of CD3OD, or D2O with NaOD).

-

Key Signal 1 : A strong singlet integrating to 6 protons at ~2.2–2.3 ppm definitively confirms the successful installation of the N,N-dimethyl groups.

-

Key Signal 2 : A triplet integrating to 2 protons at ~2.3 ppm corresponds to the CH2 adjacent to the carboxylic acid.

-

Key Signal 3 : A multiplet/triplet integrating to 2 protons at ~2.4–2.5 ppm corresponds to the CH2 adjacent to the tertiary amine.

References

- Synthesis, characterization, antimicrobial and anti-biofilm activity of a new class of 11-bromoundecanoic acid-based betaines.

- Biobased Amines: From Synthesis to Polymers; Present and Future. Chemical Reviews.

- Supplemental Table S1 and Chemical Methods. Amazon S3.

Sources

An In-depth Technical Guide to DAUDA as an Environment-Sensitive Fluorescent Fatty Acid Analogue

Abstract

This technical guide provides a comprehensive overview of 11-((5-dimethylaminonaphthalene-1-sulfonyl)amino)undecanoic acid (DAUDA), an environment-sensitive fluorescent fatty acid analogue. We delve into the core principles governing its fluorescence, detailing its solvatochromic behavior which is fundamental to its utility. This guide offers field-proven insights into its application for characterizing hydrophobic binding sites in proteins, with a particular focus on Fatty Acid Binding Proteins (FABPs). Detailed, step-by-step methodologies for direct binding and competitive displacement assays are presented, alongside structured tables of quantitative data for easy reference. Furthermore, we include mandatory visualizations of experimental workflows rendered using Graphviz to facilitate a clear, practical understanding of DAUDA's application in research and drug development.

Introduction to DAUDA: A Versatile Probe for Hydrophobic Environments

DAUDA is a powerful molecular tool for researchers in biochemistry, biophysics, and drug discovery.[1][2] It is a synthetic molecule that mimics a long-chain fatty acid, featuring a dansyl group as a fluorescent reporter at the end of an eleven-carbon aliphatic chain.[3][4] The true power of DAUDA lies in the environment-sensitive nature of its dansyl fluorophore.[5]

In a polar, aqueous environment, DAUDA exhibits weak fluorescence. However, when it partitions into a nonpolar, hydrophobic environment, such as the binding pocket of a protein, its fluorescence quantum yield increases significantly.[3][5] This phenomenon is accompanied by a "blue shift," or a shift of its emission maximum to a shorter wavelength.[3][5] This dramatic change in fluorescence properties upon binding to a hydrophobic pocket is the cornerstone of its utility as a probe.[3]

Key Properties of DAUDA:

-

Structure: Composed of a dansyl fluorophore linked to an undecanoic acid chain.[3]

-

Fluorescence: Exhibits environmentally sensitive fluorescence, characterized by an increased quantum yield and a blue-shifted emission in nonpolar environments.[3]

-

Applications:

-

Identification and characterization of hydrophobic binding sites in proteins.[2][3]

-

Determination of binding affinities (Kd) for the probe itself.[3]

-

Competitive displacement assays to determine the binding affinities of non-fluorescent ligands.[3][4]

-

High-throughput screening (HTS) for potential drug candidates that target hydrophobic pockets.[3]

-

The Underpinning Principle: Solvatochromism in Action

The functionality of DAUDA is rooted in the principles of fluorescence and solvatochromism.

-

Fluorescence Enhancement: When DAUDA is free in an aqueous buffer, the polar water molecules quench the fluorescence of the dansyl group, resulting in a low quantum yield.[3] Upon binding to a hydrophobic pocket within a protein, the dansyl group is shielded from the polar solvent. This nonpolar microenvironment reduces the quenching effect, leading to a substantial increase in fluorescence intensity.[3][5]

-

Spectral Blue Shift: The energy of the emitted light (and thus its wavelength) is also influenced by the polarity of the surrounding environment. In a polar solvent, the excited state of the dansyl fluorophore is stabilized by dipole-dipole interactions with the solvent molecules, resulting in a lower energy (longer wavelength) emission. In a nonpolar environment, this stabilization is reduced, leading to a higher energy (shorter wavelength) emission, hence the blue shift.[3] For instance, the emission maximum of DAUDA can shift from approximately 540-550 nm in a polar buffer to 480-510 nm when bound to a protein like serum albumin.[3]

Quantitative Data Summary

For accurate experimental design and data interpretation, a clear understanding of DAUDA's physicochemical and spectroscopic properties is essential.

| Property | Value | Conditions/Notes |

| Molecular Formula | C₂₃H₃₄N₂O₄S | - |

| Molecular Weight | 434.6 g/mol | [1] |

| CAS Number | 73025-02-2 | [4] |

| Appearance | White crystalline solid or powder | [4] |

| Solubility | Soluble in DMSO and methanol | [2][4] |

| Excitation Maximum (λex) | ~335 - 345 nm | Dependent on solvent and binding state.[5] |

| Emission Maximum (λem) - Unbound | ~550 nm | In aqueous buffer.[5] |

| Emission Maximum (λem) - Bound | ~480 - 500 nm | Bound to Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA).[5] |

| Binding Affinity (Kd) to HSA (secondary sites) | ~8 x 10⁻⁷ M | [6][7] |

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating, with explanations for key steps to ensure robust and reproducible results.

Direct Binding Assay: Determining the Affinity of DAUDA for a Target Protein

This protocol allows for the determination of the dissociation constant (Kd) of DAUDA for a specific protein.

Causality Behind Experimental Choices:

-

Choice of Buffer: A buffer such as PBS (pH 7.4) is chosen to maintain physiological pH and ionic strength, ensuring the protein remains in its native conformation.

-

DAUDA Concentration: A fixed, low micromolar concentration of DAUDA is used to ensure that the fluorescence signal is sensitive to protein binding without causing aggregation or inner filter effects.

-

Protein Titration: Incrementally adding the protein allows for the generation of a saturation binding curve, from which the Kd can be accurately determined.

Step-by-Step Methodology:

-

Instrument Setup: Set the fluorometer to the appropriate excitation and emission wavelengths for DAUDA (e.g., λex = 345 nm, with an emission scan from 400 nm to 600 nm).[3]

-

Initial Measurement: Add a fixed concentration of DAUDA (e.g., 1 µM) to a quartz cuvette containing the experimental buffer and record the initial fluorescence spectrum.[3]

-

Protein Titration: Make sequential additions of a concentrated stock solution of the purified target protein to the cuvette. After each addition, gently mix and allow the system to equilibrate (typically 2-5 minutes) before recording the fluorescence spectrum.

-

Data Analysis:

-

Correct the fluorescence intensity at the emission maximum of the bound DAUDA for dilution.

-

Plot the change in fluorescence intensity (ΔF) against the protein concentration.

-

Fit the data to a one-site binding (hyperbolic) equation to determine the Kd.

-

Competitive Displacement Assay: Determining the Affinity of Unlabeled Ligands

This assay is a powerful tool for screening and characterizing non-fluorescent compounds that compete with DAUDA for the same binding site.[8]

Causality Behind Experimental Choices:

-

Pre-formed Complex: A pre-formed complex of the protein and DAUDA at concentrations around the Kd of DAUDA ensures a stable baseline fluorescence signal that is sensitive to displacement by a competitor.[8]

-

Competitor Titration: Serial dilutions of the unlabeled competitor are added to determine the concentration required to displace 50% of the bound DAUDA (IC50).

-

Controls: Including controls for free DAUDA (no protein) and the DAUDA-protein complex (no competitor) are crucial for data normalization and establishing the dynamic range of the assay.[8]

Step-by-Step Methodology (96-well plate format):

-

Stock Solution Preparation:

-

Prepare a 1 mM stock solution of DAUDA in 100% DMSO.[8]

-

Prepare a high-concentration stock solution (e.g., 10-50 mM) of the unlabeled competitor fatty acid in 100% DMSO. From this, create a series of dilutions in DMSO.[8]

-

Dilute the purified protein to the desired final concentration (e.g., 1-2 µM) in the assay buffer.[8]

-

-

Assay Plate Preparation:

-

To the wells of a black, opaque 96-well plate, add the protein and DAUDA (e.g., to a final concentration of 1 µM each in a final volume of 200 µL).[8]

-

Control Wells:

-

-

Addition of Unlabeled Competitor: Add small aliquots (e.g., 1-2 µL) of the serially diluted unlabeled competitor stock solutions to the appropriate wells. To the "no competitor" control wells, add the same volume of pure DMSO to account for any solvent effects. The final DMSO concentration should be kept low (typically ≤1%).[8]

-

Incubation: Mix the plate gently and incubate at room temperature for 15-30 minutes to allow the binding to reach equilibrium.[8]

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation set around 345 nm and emission at the peak for bound DAUDA (e.g., 480-500 nm).[5]

-

Data Analysis:

-

Plot the fluorescence intensity against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of DAUDA and Kd is the dissociation constant of DAUDA for the protein.[8]

-

Visualization of Experimental Workflows

To further clarify the practical application of DAUDA, the following diagrams illustrate the key experimental workflows.

Caption: Workflow for a competitive binding assay using DAUDA.

Applications in Drug Discovery and Development

DAUDA is an invaluable tool in the modern drug discovery pipeline.

-

High-Throughput Screening (HTS): The fluorescence displacement assay is readily adaptable to HTS formats, enabling the rapid screening of large compound libraries to identify novel ligands for FABPs and other lipid-binding proteins. [8][9]This allows for the efficient identification of "hits" that can be further optimized into lead compounds. [10][11]* Target Validation and Characterization: DAUDA assays can be used to validate whether a particular protein binds fatty acids and to characterize the nature of its binding pocket.

-

Structure-Activity Relationship (SAR) Studies: By determining the Ki values for a series of related compounds, researchers can build SAR models to guide the design of more potent and selective inhibitors.

-

Understanding Drug-Protein Interactions: DAUDA can be used to study the binding of drug candidates to plasma proteins like albumin, which can significantly impact their pharmacokinetic and pharmacodynamic properties. [6][7][12][13]It's important to note that for albumin, DAUDA has been shown to be a probe for the bilirubin-binding sites, which are not the primary long-chain fatty acid binding sites. [6][7][12]

Conclusion

DAUDA remains a cornerstone fluorescent probe for the investigation of hydrophobic binding sites in proteins. [3]Its environment-sensitive fluorescence provides a robust and quantitative method for determining binding affinities and for screening compound libraries. [3][5]The detailed protocols and data provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively design, execute, and interpret experiments utilizing this versatile tool, thereby accelerating their research and discovery efforts.

References

-

Wilton, D. C. (1990). The fatty acid analogue 11-(dansylamino)undecanoic acid is a fluorescent probe for the bilirubin-binding sites of albumin and not for the high-affinity fatty acid-binding sites. Biochemical Journal, 270(1), 163–166. [Link]

-

DAUDA Datasheet. DC Chemicals. [Link]

-

Wilton, D. C. (1990). The fatty acid analogue 11-(dansylamino)undecanoic acid is a fluorescent probe for the bilirubin-binding sites of albumin and not for the high-affinity fatty acid-binding sites. Biochemical Journal, 270(1), 163–166. [Link]

-

Fluorescence emission spectra of DAUDA in the presence of rCsFABP and... ResearchGate. [Link]

-

11-[5-(Dimethylamino)-1-naphthalenesulfonylamino]undecanoic acid - DAUDA at Best Price, High Purity 98%. IndiaMART. [Link]

-

Zimmerman, A. W., Veerkamp, J. H., van Kuppevelt, T. H., & Maatman, R. G. (2001). Ligand specificity and conformational stability of human fatty acid-binding proteins. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1548(1), 163-174. [Link]

-

Zheng, X., Liu, X., & Chen, Y. (2012). A fluorescent fatty acid probe, DAUDA, selectively displaces two myristates bound in human serum albumin. Protein science : a publication of the Protein Society, 21(3), 427–432. [Link]

-

Wilton, D. C. (1990). The fatty acid analogue 11-(dansylamino)undecanoic acid is a fluorescent probe for the bilirubin-binding sites of albumin and not for the high-affinity fatty acid-binding sites. Biochemical Journal, 270(1), 163–166. [Link]

-

11-(Dansylamino)undecanoic acid. PubChem. [Link]

-

Dansyl acid. PubChem. [Link]

-

The Power of High-Throughput Screening (HTS): Driving Smarter Drug Discovery. Southern Research. [Link]

-

Liu, J., Tian, C., Jiang, T., Gao, Y., Zhou, Y., Li, M., & Du, L. (2017). Discovery of the First Environment-Sensitive Fluorescent Probe for GPR120 (FFA4) Imaging. ACS medicinal chemistry letters, 8(4), 428–432. [Link]

-

Guchhait, N., Manna, A. K., & Das, S. (2011). Environment-sensitive amphiphilic fluorophore for selective sensing of protein. Journal of fluorescence, 21(2), 737–746. [Link]

-

McCluskey, A. C., St. John, J. V., & Storch, J. (2016). Real-time quantification of fatty acid uptake using a novel fluorescence assay. Journal of lipid research, 57(1), 146–154. [Link]

-

Ahn, K. H., & Jun, Y. W. (2022). Environment-insensitive fluorescent probes: A new class of bright and reliable molecular sensors. Research Features. [Link]

-

High Throughput Screening - Pioneer in Fast Drug Discovery. Vipergen. [Link]

-

High-throughput screening. Wikipedia. [Link]

-

Shinde, P. B., & Shinde, S. L. (2021). Design and Implementation of High Throughput Screening Assays for Drug Discoveries. Journal of analytical & pharmaceutical research, 10(4), 133‒142. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 11-[5-(Dimethylamino)-1-naphthalenesulfonylamino]undecanoic acid - DAUDA at Best Price, High Purity 98% [nacchemical.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The fatty acid analogue 11-(dansylamino)undecanoic acid is a fluorescent probe for the bilirubin-binding sites of albumin and not for the high-affinity fatty acid-binding sites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. High-Throughput Screening (HTS) in Drug Discovery | Danaher Life Sciences [lifesciences.danaher.com]

- 10. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]

- 11. Design and Implementation of High Throughput Screening Assays for Drug Discoveries | IntechOpen [intechopen.com]

- 12. The fatty acid analogue 11-(dansylamino)undecanoic acid is a fluorescent probe for the bilirubin-binding sites of albumin and not for the high-affinity fatty acid-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectral Properties of 11-(Dansylamino)undecanoic Acid

Foreword: The Quintessential Environmental Probe

In the landscape of molecular biology and pharmaceutical development, the ability to observe and quantify molecular interactions is a cornerstone of progress. Among the arsenal of available tools, environmentally sensitive fluorescent probes offer a particularly elegant and powerful approach. 11-(Dansylamino)undecanoic acid (DAUDA) has distinguished itself as a versatile and insightful probe.[1] Its utility is rooted in the profound sensitivity of its fluorescent properties to the polarity of its immediate surroundings, making it an exceptional tool for elucidating the intricacies of hydrophobic binding sites on proteins and the biophysical characteristics of lipid membranes.[1][2] This guide provides a comprehensive technical exploration of DAUDA's spectral properties, bridging fundamental principles with actionable experimental methodologies.

Core Principles: Structure and Solvatochromism

DAUDA is a fluorescent fatty acid analogue, ingeniously designed with a dansyl fluorophore attached to the terminus of an eleven-carbon aliphatic chain.[1] This amphipathic structure allows it to mimic natural fatty acids and partition into nonpolar environments, such as the hydrophobic pockets of proteins or the core of lipid membranes.[2][3]

The key to DAUDA's functionality is the solvatochromic nature of the dansyl group.[1] In a polar, aqueous environment, the fluorophore exhibits weak fluorescence.[1][2] However, upon transitioning to a nonpolar, hydrophobic environment, a significant increase in its fluorescence quantum yield is observed, accompanied by a characteristic blue shift in its emission maximum.[1] This phenomenon arises from the different ways polar and nonpolar solvents interact with the excited state of the dansyl fluorophore.

This dramatic and quantifiable change in fluorescence upon binding to a hydrophobic site is the foundational principle behind its widespread use in binding assays and membrane studies.[1]

Quantitative Spectral Profile

A thorough understanding of DAUDA's spectral characteristics is essential for designing robust experiments and accurately interpreting the resulting data.

Table 1: Key Spectroscopic Properties of 11-(Dansylamino)undecanoic acid

| Property | Value | Conditions and Remarks |

| Molecular Formula | C₂₃H₃₄N₂O₄S | [3] |

| Molecular Weight | 434.6 g/mol | [2][3] |

| Excitation Maximum (λex) | ~335 - 345 nm | Dependent on solvent and binding state.[2] |

| Emission Maximum (λem) - Unbound | ~550 nm | In aqueous buffer.[2] |

| Emission Maximum (λem) - Bound | ~480 - 500 nm | When bound to proteins like Human or Bovine Serum Albumin.[2] A significant blue shift is a key indicator of binding. |

| Binding Affinity (Kd) to HSA (secondary sites) | ~8 x 10⁻⁷ M | [2][4] |

| Quantum Yield (Φ) | Environmentally dependent | Typically low in polar solvents and high in non-polar environments.[1][2] |

| Fluorescence Lifetime (τ) | Environmentally dependent | Expected to increase in a non-polar environment.[2] |

Experimental Design and Methodologies

The unique spectral properties of DAUDA enable its use in a variety of powerful experimental paradigms. Here, we detail the workflow for a competitive binding assay, a common application in drug discovery.

Competitive Binding Assay Workflow

This assay is designed to determine the binding affinity of a non-fluorescent test compound by measuring its ability to displace DAUDA from a target protein.[3]

Objective: To determine the inhibitory constant (Ki) or IC₅₀ of a test compound.

Principle: The displacement of DAUDA from the hydrophobic binding pocket of a protein by a competing ligand will result in a decrease in fluorescence intensity as the DAUDA is exposed to the polar aqueous environment.[3]

Step-by-Step Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of the target protein in a suitable assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).[3]

-

Prepare a concentrated stock solution of DAUDA in an organic solvent such as DMSO or ethanol.[3]

-

Prepare serial dilutions of the non-fluorescent competitor ligand in the assay buffer.[3]

-

-

Assay Setup (96-well plate format):

-

Maximum Fluorescence Control: Add the target protein and DAUDA to wells at final concentrations that yield a robust fluorescence signal (e.g., 1 µM each).[3]

-

Background Control: Add only DAUDA to wells to determine the baseline fluorescence in the absence of the protein.[3]

-

Test Wells: Add the target protein and DAUDA at the same concentrations as the maximum fluorescence control, followed by the addition of the serially diluted competitor ligand.[3]

-

Ensure the final volume in all wells is constant by adding the appropriate amount of assay buffer.[3]

-

-

Incubation:

-

Incubate the plate at room temperature (or a specified temperature) for a sufficient duration (e.g., 30 minutes) to allow the binding equilibrium to be reached. Protect the plate from light to prevent photobleaching.[3]

-

-

Fluorescence Measurement:

-

Data Analysis:

-

Subtract the background fluorescence from all measurements.[3]

-

Plot the fluorescence intensity as a function of the competitor ligand concentration.[3]

-